molecular formula C17H19ClN4O4S B022132 4-Ethoxy-3-(5-methyl-4-oxo-7-propyl-1,4-dihydroimidazo[5,1-f][1,2,4]triazin-2-yl)benzene-1-sulfonyl chloride CAS No. 224789-26-8

4-Ethoxy-3-(5-methyl-4-oxo-7-propyl-1,4-dihydroimidazo[5,1-f][1,2,4]triazin-2-yl)benzene-1-sulfonyl chloride

Cat. No. B022132
M. Wt: 410.9 g/mol
InChI Key: ITOAVBRRRCBWLU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar complex heterocyclic compounds involves multiple steps, including ring annulation and the introduction of various functional groups. For instance, the synthesis of ethyl 6-aryl-4-oxo-4,6-dihydro-1(12)(13)H-pyrimido[2′,1′:4,5][1,3,5]triazino[1,2-a]benzimidazole-3-carboxylates illustrates a complex synthesis pathway involving guanidinobenzimidazole as a precursor, highlighting the intricate steps required for the construction of such molecules (Dolzhenko et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by multiple ring systems, which include imidazole and triazine rings. These structures exhibit tautomeric forms, which can be identified using spectroscopic methods such as NMR, illustrating the dynamic nature of these molecules in solution (Dolzhenko et al., 2006).

Chemical Reactions and Properties

Compounds similar to the one often undergo various chemical reactions, including sulfonylation and amidation, to introduce sulfonyl chloride groups and modify their chemical properties (Hayun et al., 2012). Such reactions are crucial for enhancing the compound's reactivity and its potential application in synthesis and drug design.

Physical Properties Analysis

The physical properties of such complex molecules, including solubility, melting points, and crystal structure, can significantly affect their application and behavior in different environments. Techniques such as X-ray diffraction analysis provide detailed information on the molecular and crystal structure, essential for understanding the compound's interactions and stability (Patricio-Rangel et al., 2020).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to undergo specific reactions, are fundamental aspects of these compounds. Studies such as those on the Friedel-Crafts sulfonylation reaction in ionic liquids illustrate the conditions under which these compounds can be modified and the potential for further chemical transformations (Nara et al., 2001).

Scientific Research Applications

Synthesis and Transformation

  • The compound has been part of studies focusing on the transformation of various heterocyclic compounds. Specifically, it has been involved in ring transformation processes to produce spirobenzoxazoles and pyrazolo[1′,5′:3,4][1,2,4]triazino[5,6-b][1,5]benzoxazepines, a process that highlights its utility in synthetic organic chemistry and the development of novel chemical entities (Kurasawa et al., 1988).

Structural Analysis and Tautomerism

  • The compound has been part of investigations into the structure and tautomerism of dihydroimidazotriazines. These studies have provided valuable insights into the behavior of such compounds in solution, particularly the ring-chain tautomerism, a phenomenon that is significant for understanding the chemical and biological properties of these molecules (Shchegol'kov et al., 2009).

Novel Synthesis Methods

  • Research has also focused on developing new methods for synthesizing novel compounds where the 4-Ethoxy-3-(5-methyl-4-oxo-7-propyl-1,4-dihydroimidazo[5,1-f][1,2,4]triazin-2-yl)benzene-1-sulfonyl chloride serves as a building block. Such studies are crucial for expanding the repertoire of compounds available for pharmaceutical and material science applications (Kurasawa et al., 1987).

Antifungal Activity

  • Compounds synthesized using 4-Ethoxy-3-(5-methyl-4-oxo-7-propyl-1,4-dihydroimidazo[5,1-f][1,2,4]triazin-2-yl)benzene-1-sulfonyl chloride have been screened for antifungal activity, indicating the potential for developing new antifungal agents based on its structural framework (Kurasawa et al., 1988).

properties

IUPAC Name

4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-2-yl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O4S/c1-4-6-14-19-10(3)15-17(23)20-16(21-22(14)15)12-9-11(27(18,24)25)7-8-13(12)26-5-2/h7-9H,4-6H2,1-3H3,(H,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITOAVBRRRCBWLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)Cl)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30466372
Record name 4-Ethoxy-3-(5-methyl-4-oxo-7-propyl-1,4-dihydroimidazo[5,1-f][1,2,4]triazin-2-yl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30466372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-3-(5-methyl-4-oxo-7-propyl-1,4-dihydroimidazo[5,1-f][1,2,4]triazin-2-yl)benzene-1-sulfonyl chloride

CAS RN

224789-26-8
Record name 4-Ethoxy-3-(5-methyl-4-oxo-7-propyl-1,4-dihydroimidazo[5,1-f][1,2,4]triazin-2-yl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30466372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethoxy-3-(5-methyl-4-oxo-7-propyl-1,4-dihydroimidazo[5,1-f][1,2,4]triazin-2-yl)benzene-1-sulfonyl chloride
Reactant of Route 2
4-Ethoxy-3-(5-methyl-4-oxo-7-propyl-1,4-dihydroimidazo[5,1-f][1,2,4]triazin-2-yl)benzene-1-sulfonyl chloride
Reactant of Route 3
Reactant of Route 3
4-Ethoxy-3-(5-methyl-4-oxo-7-propyl-1,4-dihydroimidazo[5,1-f][1,2,4]triazin-2-yl)benzene-1-sulfonyl chloride
Reactant of Route 4
4-Ethoxy-3-(5-methyl-4-oxo-7-propyl-1,4-dihydroimidazo[5,1-f][1,2,4]triazin-2-yl)benzene-1-sulfonyl chloride
Reactant of Route 5
Reactant of Route 5
4-Ethoxy-3-(5-methyl-4-oxo-7-propyl-1,4-dihydroimidazo[5,1-f][1,2,4]triazin-2-yl)benzene-1-sulfonyl chloride
Reactant of Route 6
4-Ethoxy-3-(5-methyl-4-oxo-7-propyl-1,4-dihydroimidazo[5,1-f][1,2,4]triazin-2-yl)benzene-1-sulfonyl chloride

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